((R)-2-Biphenyl-4-yl-1-formylethyl)carbamic Acid t-Butyl Ester
CAS No.: 149709-58-0
Cat. No.: VC2035896
Molecular Formula: C20H23NO3
Molecular Weight: 325.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 149709-58-0 |
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Molecular Formula | C20H23NO3 |
Molecular Weight | 325.4 g/mol |
IUPAC Name | tert-butyl N-[(2R)-1-oxo-3-(4-phenylphenyl)propan-2-yl]carbamate |
Standard InChI | InChI=1S/C20H23NO3/c1-20(2,3)24-19(23)21-18(14-22)13-15-9-11-17(12-10-15)16-7-5-4-6-8-16/h4-12,14,18H,13H2,1-3H3,(H,21,23)/t18-/m1/s1 |
Standard InChI Key | OWIZSBUSCSIZSA-GOSISDBHSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)C=O |
SMILES | CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2)C=O |
Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2)C=O |
Introduction
Chemical Identity and Physical Properties
((R)-2-Biphenyl-4-yl-1-formylethyl)carbamic Acid t-Butyl Ester, identified by CAS number 149709-58-0, is a complex organic molecule with the molecular formula C₂₀H₂₃NO₃ and a molecular weight of 325.4 g/mol . The compound is also known by several synonyms including tert-butyl N-[(2R)-1-oxo-3-(4-phenylphenyl)propan-2-yl]carbamate and [(1R)-2-(Biphenyl-4-yl)-1-formylethyl]carbamic acid tert-butyl ester . The IUPAC name for this compound is 1,1-Dimethylethyl N-[(1R)-2-[1,1'-biphenyl]-4-yl-1-formylethyl]carbamate .
The compound features a chiral center with R configuration, which is crucial for its specific biological and chemical properties . This chirality makes it particularly valuable in the context of stereoselective synthesis and pharmaceutical applications where stereochemistry plays a vital role in efficacy.
Key Physical and Chemical Properties
Table 1: Physical and Chemical Properties of ((R)-2-Biphenyl-4-yl-1-formylethyl)carbamic Acid t-Butyl Ester
The compound exhibits a relatively high boiling point and moderate density, characteristic of its complex molecular structure . The predicted pKa value of approximately 11.17 indicates its weakly acidic nature, which influences its reactivity patterns in various chemical environments .
Structural Characteristics
The structural framework of ((R)-2-Biphenyl-4-yl-1-formylethyl)carbamic Acid t-Butyl Ester consists of several key moieties that contribute to its chemical behavior and applications.
Molecular Structure Analysis
The molecule contains a biphenyl group (two connected phenyl rings) attached to a carbamic acid ester moiety . The presence of the tert-butyl carbamate (Boc) group is particularly significant as it serves as a protecting group for amines in organic synthesis processes . The compound also features a formyl group and a chiral center with R configuration, which gives it specific stereochemical properties relevant to pharmaceutical applications .
The canonical SMILES notation for this compound is CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2)C=O, while the isomeric SMILES is CC(C)(C)OC(=O)NC@HC=O, which explicitly denotes the stereochemistry .
Spectral Characteristics
The InChI notation for this compound is InChI=1S/C20H23NO3/c1-20(2,3)24-19(23)21-18(14-22)13-15-9-11-17(12-10-15)16-7-5-4-6-8-16/h4-12,14,18H,13H2,1-3H3,(H,21,23)/t18-/m1/s1, which provides a standardized representation of its chemical structure . This information is particularly useful for database searches and structure verification in analytical contexts.
Synthesis and Manufacturing
The synthesis of ((R)-2-Biphenyl-4-yl-1-formylethyl)carbamic Acid t-Butyl Ester involves several reaction steps that require precise control of conditions to maintain stereochemical integrity.
Synthetic Routes
The synthesis typically follows a multi-step process, which includes:
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Formation of the biphenyl group through Suzuki-Miyaura cross-coupling reactions, involving an aryl halide with an arylboronic acid in the presence of a palladium catalyst .
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Introduction of the formylethyl group through appropriate formylation reactions, where a suitable aldehyde is reacted with the biphenyl compound under controlled conditions .
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Formation of the carbamic acid ester through reaction with t-butyl isocyanate or alternative reagents that introduce the Boc-protected amine functionality .
These synthetic routes require careful attention to reaction conditions to maintain the R configuration at the chiral center, which is crucial for the compound's intended applications.
Industrial Production Considerations
Industrial production of this compound follows similar synthetic pathways but requires optimization of reaction conditions for larger scales . Parameters such as temperature, pressure, catalyst efficiency, and purification methods are critical for ensuring high yield and purity in industrial settings . The stereoselective aspects of the synthesis present particular challenges that necessitate specialized approaches to maintain enantiomeric purity.
Biochemical Activity and Molecular Mechanisms
((R)-2-Biphenyl-4-yl-1-formylethyl)carbamic Acid t-Butyl Ester exhibits notable biochemical activities that make it relevant in pharmaceutical contexts.
Enzyme Interactions
The compound interacts with various enzymes, including esterases and proteases . Esterases catalyze the hydrolysis of ester bonds, which can lead to the cleavage of the t-butyl ester group, resulting in the formation of the corresponding alcohol and carbamic acid derivative . Proteases may interact with the carbamic acid moiety, potentially leading to the cleavage of peptide bonds in proteins, which can modify protein structure and function .
Cellular Signaling Effects
Research indicates that ((R)-2-Biphenyl-4-yl-1-formylethyl)carbamic Acid t-Butyl Ester influences various cellular processes, particularly cell signaling pathways . By interacting with specific enzymes and proteins, the compound can modulate the activity of signaling molecules, leading to changes in gene expression and cellular metabolism . The compound may inhibit or activate certain kinases, which play crucial roles in phosphorylation events within cells, affecting processes like cell growth, differentiation, and apoptosis .
Molecular Binding Mechanisms
At the molecular level, the compound's mechanism involves binding to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of enzyme activity, depending on the specific interaction. For example, it may act as an inhibitor of certain proteases by binding to their active sites and preventing substrate access, decreasing proteolytic activity . These molecular interactions are essential for understanding the compound's role in various biochemical pathways.
Pharmaceutical Applications
((R)-2-Biphenyl-4-yl-1-formylethyl)carbamic Acid t-Butyl Ester has significant relevance in pharmaceutical contexts, particularly in relation to cardiovascular medications.
Role in Sacubitril Synthesis
The compound serves as an important intermediate in the synthesis of sacubitril, a medication used in the treatment of heart failure . Sacubitril is a component of the combination drug known as LCZ696, or Entresto, which combines sacubitril with valsartan for the treatment of heart ailments . This combination drug functions as a dual-acting inhibitor of angiotensin II receptor and neprilysin, contributing to blood pressure reduction .
Comparative Analysis with Related Compounds
Understanding how ((R)-2-Biphenyl-4-yl-1-formylethyl)carbamic Acid t-Butyl Ester compares to structurally similar compounds provides insights into structure-activity relationships.
Structural Analogs
Several compounds share structural similarities with ((R)-2-Biphenyl-4-yl-1-formylethyl)carbamic Acid t-Butyl Ester, including:
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Biphenyl-4-carboxylic acid t-butyl ester
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Biphenyl-4-yl-1-ethanol
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Biphenyl-4-yl-1-acetic acid
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(2S,4R)-Sacubitril (CAS: 761373-05-1)
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(2R,4S)-2-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylphenyl)pentanoic Acid (CAS: 1012341-50-2)
Distinctive Features and Advantages
The unique aspects of ((R)-2-Biphenyl-4-yl-1-formylethyl)carbamic Acid t-Butyl Ester include its chiral center with R configuration and the presence of both a biphenyl group and a carbamic acid ester moiety . These characteristics confer distinct chemical and biological properties compared to its analogs, making it particularly valuable in specific pharmaceutical applications .
Table 2: Comparison of ((R)-2-Biphenyl-4-yl-1-formylethyl)carbamic Acid t-Butyl Ester with Related Compounds
Compound | CAS Number | Molecular Formula | Key Differences | Application Context |
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((R)-2-Biphenyl-4-yl-1-formylethyl)carbamic Acid t-Butyl Ester | 149709-58-0 | C₂₀H₂₃NO₃ | R configuration, formyl group | Sacubitril synthesis, impurity standard |
(2S,4R)-Sacubitril | 761373-05-1 | C₂₄H₂₉NO₅ | Different stereochemistry, additional functional groups | Active pharmaceutical ingredient |
(2R,4S)-2-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylphenyl)pentanoic Acid | 1012341-50-2 | C₂₃H₂₉NO₄ | Different substitution pattern, additional methyl group | Related intermediate |
Analytical Methods and Quality Control
Precise analytical methods are essential for identifying and quantifying ((R)-2-Biphenyl-4-yl-1-formylethyl)carbamic Acid t-Butyl Ester, particularly in pharmaceutical quality control contexts.
Identification Methods
Various analytical techniques are employed for the identification and characterization of this compound:
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Nuclear Magnetic Resonance (NMR) spectroscopy: For structural elucidation and confirmation of stereochemistry
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Mass Spectrometry (MS): For molecular weight determination and fragmentation pattern analysis
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Infrared (IR) spectroscopy: For functional group identification
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High-Performance Liquid Chromatography (HPLC): For purity determination and quantitative analysis
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X-ray crystallography: For definitive structural confirmation, including absolute stereochemistry
Quality Standards
As an impurity in pharmaceutical products, ((R)-2-Biphenyl-4-yl-1-formylethyl)carbamic Acid t-Butyl Ester is subject to strict quality control standards . These standards typically include specifications for:
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Chemical purity (usually >95% or >98% depending on application)
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Enantiomeric purity (high enantiomeric excess required)
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Absence of toxic impurities
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Stability under storage conditions
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Compliance with pharmacopoeial standards
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